molecular formula C16H20FNO4 B2731250 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate CAS No. 1823995-53-4

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B2731250
CAS No.: 1823995-53-4
M. Wt: 309.337
InChI Key: COSJPXSPSMFHDG-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (CAS No: 1823995-53-4) is a high-purity fluorinated piperidine derivative of interest to medicinal chemistry and drug discovery researchers . With a molecular formula of C16H20FNO4 and a molecular weight of 309.33 g/mol, this compound serves as a versatile chemical building block . The molecule features a piperidine ring substituted with a fluorine atom at the 5-position, which can be critical for modulating the electronic properties, metabolic stability, and binding affinity of target molecules . The benzyl and ethyl carboxylate protective groups make this reagent a valuable intermediate for the synthesis of more complex pharmacologically active compounds, particularly in the exploration of novel reversible inhibitors for enzymes such as monoacylglycerol lipase (MAGL) . As a key heterocyclic building block, it enables structure-activity relationship (SAR) studies and the development of potential therapeutics . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant safety protocols .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-2-21-15(19)13-8-14(17)10-18(9-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSJPXSPSMFHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate has been investigated for its potential as a drug candidate in several therapeutic areas:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains of bacteria. In vitro studies indicate that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, it has demonstrated cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 23.30 mM against different tumor cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the phenyl ring and the piperidine structure can significantly influence biological activity. Electron-donating groups tend to enhance cytotoxicity while maintaining antibacterial efficacy .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. Results indicated significant reductions in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effects on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The study found that treatment with this compound led to increased rates of apoptosis compared to untreated controls, suggesting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • Fluorine’s Role : The 5-fluoro substitution in the target compound enhances metabolic stability and binding affinity in drug candidates, akin to fluorinated kinase inhibitors .
  • Commercial Viability : Discontinued status of the target compound contrasts with active analogs like 1356338-60-7, highlighting market trends toward difluorinated or tert-butyl-protected variants .

Biological Activity

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a synthetic compound with the molecular formula C16H20FNO4C_{16}H_{20}FNO_4 and a molecular weight of 309.33 g/mol. This compound belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the fluorine atom enhances binding affinity to specific receptors or enzymes, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Properties

Research indicates that piperidine derivatives, including this compound, exhibit a range of pharmacological properties:

  • Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from similar structures have demonstrated cytotoxic effects in various cancer cell lines, such as FaDu hypopharyngeal tumor cells . The structural features of these compounds are essential for their biological efficacy.
  • Cholinesterase Inhibition : Compounds with piperidine moieties have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .
  • Antibacterial Activity : There is ongoing research into the antibacterial properties of piperidine derivatives. The development of new antibiotics targeting resistant Gram-positive pathogens is a significant area of interest .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBenzyl and ethyl groups; fluorine substitutionPotential anticancer and cholinesterase inhibition
1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylatetert-butyl instead of benzylDifferent pharmacological profile due to sterics
EF24 (Piperidinone derivative)Contains a piperidinone moietyAnticancer activity through NF-kB inhibition

Anticancer Studies

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, a compound similar to 1-Benzyl 3-ethyl 5-fluoropiperidine was shown to exhibit improved cytotoxicity compared to standard treatments like bleomycin in specific cancer models . This suggests that modifications in the piperidine structure can significantly enhance biological activity.

Neuroprotective Effects

Research on related compounds has indicated potential neuroprotective effects through dual inhibition of cholinesterase enzymes. These findings support the hypothesis that structural variations in piperidines can lead to enhanced therapeutic profiles against neurodegenerative diseases .

Antimicrobial Research

The exploration of piperidine derivatives for antimicrobial applications has gained traction due to rising antibiotic resistance. Compounds exhibiting significant activity against resistant strains could provide new avenues in antibiotic development .

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodological Answer :
  • Functional Group Modifications : Systematically replace the benzyl/ethyl groups or fluorine atom to probe electronic effects on bioactivity.
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes, receptors) to prioritize synthetic targets.
  • Pharmacophore Mapping : Identify critical spatial arrangements of atoms for desired activity using 3D-QSAR models.

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